REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10](C)([O-])[CH3:11].[K+].C(Br)C=C.O>O1CCCC1>[CH2:1]([O:8][CH2:11][CH:10]=[CH2:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
242 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
218 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
224 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
870 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
With stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exceed 60° C
|
Type
|
ADDITION
|
Details
|
At the end of addition
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated at 60° C. on an oil bath
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
STIRRING
|
Details
|
With stirring at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated at 60° C. on an oil bath
|
Type
|
WAIT
|
Details
|
ripened for one hour at the temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off in vacuum
|
Type
|
CUSTOM
|
Details
|
yielding 299 g of a crude end product
|
Type
|
CUSTOM
|
Details
|
the subsequent reaction
|
Type
|
CUSTOM
|
Details
|
without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |